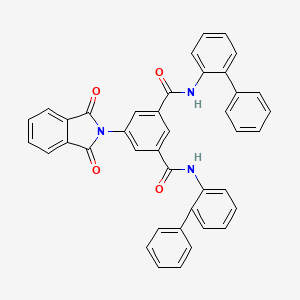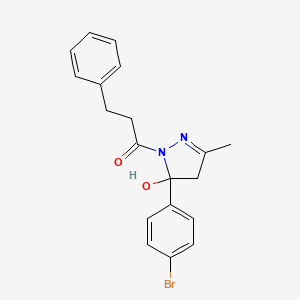
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine, also known as BZP-CN, is a chemical compound that belongs to the piperazine family. BZP-CN has been studied extensively for its potential use in scientific research due to its unique properties and potential applications.
Wirkmechanismus
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it can both activate and inhibit the receptor depending on the concentration and context. This mechanism of action is similar to that of other partial agonists such as buspirone and tandospirone, which are used clinically for the treatment of anxiety and depression. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine also inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This effect is similar to that of cocaine and amphetamines, which are known to be addictive.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior and increase social interaction in mice, suggesting a potential role in the treatment of social anxiety disorder. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation, suggesting a potential role in the treatment of addiction. However, further research is needed to fully understand the biochemical and physiological effects of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood and anxiety disorders. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is its potential for abuse and addiction, which may limit its use in certain experiments. Additionally, 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine for the treatment of mood disorders and addiction. Another area of interest is the study of the biochemical and physiological effects of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine in humans, which could provide valuable information for the development of new treatments. Finally, further research is needed to fully understand the mechanism of action of 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine and its potential for abuse and addiction.
Synthesemethoden
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 2-chloro-6-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 1-(4-bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine a potential candidate for the development of new drugs for the treatment of mood disorders and addiction.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-6-4-12(5-7-13)17(23)21-10-8-20(9-11-21)16-14(19)2-1-3-15(16)22(24)25/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQERUDADVNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)

![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)
![4-(4-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111971.png)

![2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)

![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)